molecular formula C21H17NO4 B8470300 Dibenzyl pyridine-2,5-dicarboxylate CAS No. 24202-70-8

Dibenzyl pyridine-2,5-dicarboxylate

Cat. No.: B8470300
CAS No.: 24202-70-8
M. Wt: 347.4 g/mol
InChI Key: AVCHXFWJIVVCEC-UHFFFAOYSA-N
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Description

Dibenzyl pyridine-2,5-dicarboxylate is an ester derivative of pyridine-2,5-dicarboxylic acid, synthesized via the reaction of pyridine-2,5-dicarboxylic acid with thionyl chloride to form the corresponding acid chloride, followed by esterification with benzyl alcohol. This yields a crystalline product with a melting point of 110°C after recrystallization from ethyl acetate . The compound is structurally characterized by two benzyl ester groups attached to the pyridine ring at the 2- and 5-positions (Figure 1).

Properties

CAS No.

24202-70-8

Molecular Formula

C21H17NO4

Molecular Weight

347.4 g/mol

IUPAC Name

dibenzyl pyridine-2,5-dicarboxylate

InChI

InChI=1S/C21H17NO4/c23-20(25-14-16-7-3-1-4-8-16)18-11-12-19(22-13-18)21(24)26-15-17-9-5-2-6-10-17/h1-13H,14-15H2

InChI Key

AVCHXFWJIVVCEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CN=C(C=C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Pyridine-2,4-Dicarboxylate Derivatives

  • Example : Diethyl pyridine-2,4-dicarboxylate (PD24)
    • Synthesis : Prepared via esterification of pyridine-2,4-dicarboxylic acid, similar to the dibenzyl derivative .
    • Biological Activity : Acts as a competitive inhibitor of prolyl-4-hydroxylases (P4Hs), with a lower IC50 (higher potency) compared to pyridine-2,5-dicarboxylate. For human P4Hs, pyridine-2,4-dicarboxylate exhibits a 4–7-fold lower IC50 than the 2,5-isomer .
    • Coordination Chemistry : Forms distinct metal-organic frameworks (MOFs) due to carboxylate positioning. For instance, KAYBUJ51 MOFs with pyridine-2,4-dicarboxylate differ topologically from 2,5-isomer-based frameworks despite identical compositions .

Diethyl Pyridine-2,5-Dicarboxylate (PD25)

  • Applications : Serves as a precursor for enzyme inhibitors and MOFs.
  • Inhibition Profile : Higher IC50 (lower potency) against collagen prolyl hydroxylases (C-P4Hs) compared to pyridine-2,4-dicarboxylate. However, in Brugia malayi PHY-1, pyridine-2,5-dicarboxylate shows a 2-fold lower Ki than in human or C. elegans enzymes, indicating species-specific efficacy .

Diethyl Pyrrole-2,5-Dicarboxylate

  • Synthesis : Produced via multistep routes, including unexpected pathways, and characterized by X-ray diffraction .
  • Applications : Medicinal chemistry precursor for tricyclic aziridines and Janus kinase inhibitors .

Physicochemical and Structural Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Structural Features
This compound 345.35 (calc.) 110 Two benzyl esters at pyridine 2,5-positions
Diethyl pyridine-2,4-dicarboxylate 195.17 N/A Ethyl esters at pyridine 2,4-positions
Diethyl pyrrole-2,5-dicarboxylate 241.23 N/A Ethyl esters at pyrrole 2,5-positions

Coordination Chemistry and Material Science

  • Copper Complexes : Pyridine-2,5-dicarboxylate forms Cu(II) complexes with bond lengths (Cu–O) of 1.936–1.958 Å, comparable to other dicarboxylate ligands .
  • Bismuth MOFs: Mechanochemical synthesis of bismuth-pyridine-2,5-dicarboxylate compounds yields solvent-free frameworks with validated coordination spheres via Raman and EXAFS .
  • Topological Differences : Isomeric ligands (e.g., pyridine-2,4- vs. 2,5-dicarboxylate) generate MOFs with distinct topologies despite identical compositions (e.g., KAYBIX vs. KAYBUJ51) .

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